molecular formula C10H11NS3 B12368566 Metallo-|A-lactamase-IN-15

Metallo-|A-lactamase-IN-15

Cat. No.: B12368566
M. Wt: 241.4 g/mol
InChI Key: MEJQWEINVXTSHQ-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Metallo-|A-lactamase-IN-15 is a potent inhibitor of metallo-β-lactamases, enzymes that confer resistance to β-lactam antibiotics by hydrolyzing their β-lactam ring. This compound is particularly significant in the fight against antibiotic resistance, as it targets metallo-β-lactamases, which are resistant to most conventional β-lactamase inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Metallo-|A-lactamase-IN-15 involves multiple steps, including the formation of key intermediates and their subsequent functionalization.

Industrial Production Methods: Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. The scalability of the process is achieved through careful control of parameters like temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: Metallo-|A-lactamase-IN-15 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Metallo-|A-lactamase-IN-15 has a wide range of applications in scientific research:

Mechanism of Action

Metallo-|A-lactamase-IN-15 exerts its effects by binding to the active site of metallo-β-lactamases, thereby inhibiting their enzymatic activity. The compound interacts with the zinc ions present in the active site, preventing the hydrolysis of β-lactam antibiotics. This inhibition restores the efficacy of β-lactam antibiotics against resistant bacterial strains .

Comparison with Similar Compounds

  • Aspergillomarasmine A
  • Dipicolinic acid
  • Bicyclic boronates

Comparison: Metallo-|A-lactamase-IN-15 is unique in its high affinity for zinc ions and its ability to inhibit a broad spectrum of metallo-β-lactamases. Unlike some other inhibitors, it is effective against both B1 and B3 subgroups of metallo-β-lactamases .

This compound stands out due to its potent inhibitory activity and broad-spectrum efficacy, making it a valuable tool in the fight against antibiotic resistance.

Properties

Molecular Formula

C10H11NS3

Molecular Weight

241.4 g/mol

IUPAC Name

[(1R,3aS)-3,3a-dihydro-1H-[1,3]thiazolo[4,3-b][1,3]benzothiazol-1-yl]methanethiol

InChI

InChI=1S/C10H11NS3/c12-5-9-11-7-3-1-2-4-8(7)14-10(11)6-13-9/h1-4,9-10,12H,5-6H2/t9-,10+/m1/s1

InChI Key

MEJQWEINVXTSHQ-ZJUUUORDSA-N

Isomeric SMILES

C1[C@H]2N([C@H](S1)CS)C3=CC=CC=C3S2

Canonical SMILES

C1C2N(C(S1)CS)C3=CC=CC=C3S2

Origin of Product

United States

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